

The Chemical Architecture and Biological Interface of Homoeriodictyol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Homoeriodictyol*

Cat. No.: *B191827*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and biological activities of **homoeriodictyol**, a naturally occurring flavanone. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its molecular interactions.

Chemical Identity and Structure

Homoeriodictyol, a trihydroxyflavanone, is chemically designated as (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one.^[1] Its structure consists of a flavanone backbone characterized by three hydroxyl groups at positions 5, 7, and 4', and a methoxy group at the 3' position.^[1] This compound is structurally related to other well-known flavonoids such as eriodictyol and hesperetin.

The fundamental chemical identifiers for **homoeriodictyol** are summarized in the table below.

Identifier	Value
IUPAC Name	(2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one
Chemical Formula	C16H14O6[2]
Molecular Weight	302.28 g/mol [2]
CAS Number	446-71-9[1]
SMILES	<chem>COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O</chem> [1]
InChI	InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3/t13-/m0/s1[1]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its pharmacokinetic and pharmacodynamic profiles. The table below presents key physicochemical data for **homoeriodictyol**.

Property	Value	Source
Melting Point	225-227 °C	ChemicalBook
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	BioCrick
pKa (strongest acidic)	7.49 ± 0.40	ChemicalBook
logP	2.900 (estimated)	The Good Scents Company

Biological and Pharmacological Activities

Homoeriodictyol exhibits a range of biological activities, making it a compound of significant interest for therapeutic applications. Its primary functions include taste modulation, antioxidant effects, and anti-inflammatory actions.

Quantitative Bioactivity Data

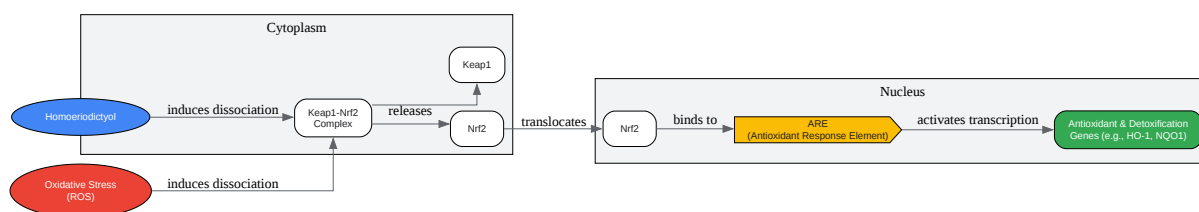
While specific IC50 values for **homoeriodictyol** are not extensively reported across all its activities, data for its closely related analogue, eriodictyol, provides valuable insights.

Activity	Target/Assay	IC50 (Eriodictyol)	Reference
Antioxidant	DPPH radical scavenging	~25 μ M	(García-Lafuente et al., 2009)
Anti-inflammatory	5-Lipoxygenase	~10 μ M	(Kim et al., 2005)
Anticancer	Human colon cancer cells (HCT116)	~50 μ M	(Pandurangan et al., 2014)

Note: The bioactivity of **homoeriodictyol** is expected to be in a similar range to eriodictyol due to structural similarity.

Signaling Pathway Modulation: The Nrf2-ARE Pathway

A key mechanism underlying the antioxidant and cytoprotective effects of **homoeriodictyol** is its ability to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or inducers like **homoeriodictyol**, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a suite of antioxidant and detoxification enzymes.



[Click to download full resolution via product page](#)

Caption: Nrf2-ARE signaling pathway activation by **Homoeriodictyol**.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **homoeriodictyol**.

Extraction of Homoeriodictyol from Eriodictyon californicum

This protocol is adapted from a general method for flavonoid extraction from plant materials.

Materials:

- Dried and powdered leaves of Eriodictyon californicum
- Methanol (80%)
- Rotary evaporator
- Filter paper
- Chromatography column (Silica gel)

- Solvent system for chromatography (e.g., chloroform:methanol gradient)

Procedure:

- Macerate 100 g of the dried plant powder in 1 L of 80% methanol for 48 hours at room temperature with occasional shaking.
- Filter the extract through Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
- Subject the crude extract to column chromatography on a silica gel column.
- Elute the column with a gradient of chloroform:methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
- Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing under UV light.
- Pool the fractions containing **homoeriodictyol** and concentrate to yield the purified compound.
- Confirm the identity and purity of the isolated **homoeriodictyol** using spectroscopic methods (NMR, Mass Spectrometry) and HPLC.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a general method for the quantification of **homoeriodictyol**.

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade) with 0.1% formic acid
- **Homoeriodictyol** standard

Procedure:

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of a gradient of acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B). A typical gradient might be: 0-20 min, 10-40% A; 20-25 min, 40-10% A; 25-30 min, 10% A.
- **Standard Preparation:** Prepare a stock solution of **homoeriodictyol** standard in methanol (1 mg/mL). Prepare a series of working standards by diluting the stock solution to obtain concentrations ranging from 1 to 100 µg/mL.
- **Sample Preparation:** Dissolve the extract or sample containing **homoeriodictyol** in methanol and filter through a 0.45 µm syringe filter.
- **Chromatographic Conditions:**
 - Flow rate: 1.0 mL/min
 - Injection volume: 20 µL
 - Column temperature: 25°C
 - Detection wavelength: 288 nm
- **Quantification:** Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of **homoeriodictyol** in the sample by interpolating its peak area on the calibration curve.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol describes a common method to assess the antioxidant potential of **homoeriodictyol**.

Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- **Homoeriodictyol**
- Ascorbic acid (positive control)
- 96-well microplate reader

Procedure:

- Prepare a 0.1 mM solution of DPPH in methanol.
- Prepare a series of concentrations of **homoeriodictyol** and ascorbic acid in methanol.
- In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the sample or standard.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.
- Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the sample concentration.

Conclusion

Homoeriodictyol stands out as a flavonoid with significant potential in the fields of pharmacology and drug development. Its well-defined chemical structure and diverse biological

activities, particularly its antioxidant and anti-inflammatory properties mediated through pathways like Nrf2-ARE, warrant further investigation. The experimental protocols detailed in this guide provide a foundation for researchers to explore the therapeutic applications of this promising natural compound. Future studies should focus on elucidating more specific quantitative bioactivity data and exploring its efficacy and safety in preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase 2 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Chemical Architecture and Biological Interface of Homoeriodictyol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191827#what-is-the-chemical-structure-of-homoeriodictyol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com